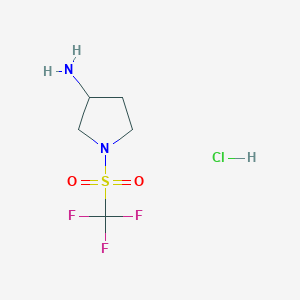![molecular formula C8H9ClN4 B13514595 7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride](/img/structure/B13514595.png)
7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride is a chemical compound with the molecular formula C8H9ClN4. It is a derivative of cyclopenta[b]pyridine, characterized by the presence of an azido group at the 7th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride typically involves the cyclocondensation reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile. This reaction is facilitated by a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Sodium borohydride is a common reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .
Wissenschaftliche Forschungsanwendungen
7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit protein kinase FGFR1 by binding to the active site of the enzyme, thereby preventing its activity . The compound’s azido group can also participate in click chemistry reactions, forming stable triazole linkages with alkynes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound is structurally similar and is used as a corrosion inhibitor.
2,3-cyclopentenopyridine: Another similar compound used in the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Uniqueness
7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. Its derivatives also exhibit a wide range of biological activities, making it a versatile compound for research and industrial applications .
Eigenschaften
Molekularformel |
C8H9ClN4 |
|---|---|
Molekulargewicht |
196.64 g/mol |
IUPAC-Name |
7-azido-6,7-dihydro-5H-cyclopenta[b]pyridine;hydrochloride |
InChI |
InChI=1S/C8H8N4.ClH/c9-12-11-7-4-3-6-2-1-5-10-8(6)7;/h1-2,5,7H,3-4H2;1H |
InChI-Schlüssel |
CHGPHNBBYZKSEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1N=[N+]=[N-])N=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 3-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13514522.png)
![[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B13514524.png)







![rac-(1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid](/img/structure/B13514548.png)
amine dihydrochloride](/img/structure/B13514561.png)

